7-Fluoro-3-hydroxyquinolin-2(1H)-one
Description
7-Fluoro-3-hydroxyquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a hydroxy group at position 3 and a fluorine atom at position 7 of the quinoline scaffold. The fluorine substituent enhances electronegativity and metabolic stability, while the hydroxy group contributes to solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
7-fluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,(H,11,13) |
InChI Key |
DIUYMCVADDVTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with aniline and p-fluoroaniline.
Doebner-Miller Synthesis: Aniline and p-fluoroaniline undergo the Doebner-Miller synthesis to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its 7-fluoro derivative.
Oxidation and Reduction: The tetrahydroquinoline derivatives are then oxidized using selenium dioxide and reduced to form the desired quinolin-2(1H)-one structure.
N-nitrosation and Cyclisation: The final step involves N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclisation with trifluoroacetic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-3-hydroxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antineoplastic, anti-inflammatory, and anticonvulsant activities.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Its biological activity is explored in various assays to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7-fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in microbial growth or modulate inflammatory pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and molecular differences between 7-Fluoro-3-hydroxyquinolin-2(1H)-one and its analogs:
Key Observations:
- Substituent Effects: Fluorine vs. Hydroxy vs. Phenyl/Methyl: The 3-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity, favoring aqueous solubility over phenyl or methyl substituents .
- Molecular Weight : Larger substituents (e.g., phenyl, heptyl) increase molecular weight and lipophilicity, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
